spiro[chromene-2,4'-piperidin]-4(3H)-one basic properties
spiro[chromene-2,4'-piperidin]-4(3H)-one basic properties
An In-depth Technical Guide to the Basic Properties of Spiro[chromene-2,4'-piperidin]-4(3H)-one
Abstract
The spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its unique, three-dimensional, and rigid spirocyclic architecture offers a distinct advantage in drug design, enabling precise spatial orientation of functional groups for optimal target interaction.[2] This guide provides a comprehensive analysis of the core physicochemical and pharmacological properties of this scaffold. We will delve into its fundamental basicity (pKa), lipophilicity (LogP), and solubility, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. Furthermore, this document outlines general synthetic strategies and discusses the broad spectrum of biological activities exhibited by its derivatives, establishing it as a privileged scaffold in modern drug discovery.[3][4] Detailed experimental protocols for the determination of key physicochemical properties are also provided to serve as a practical resource for researchers.
Introduction: A Privileged Scaffold in Medicinal Chemistry
In the landscape of drug discovery, the quest for novel molecular architectures that confer improved "drug-like" properties is perpetual. Spirocyclic systems have emerged as a powerful tool for medicinal chemists to "escape flatland," moving away from planar, two-dimensional molecules towards more complex, three-dimensional structures.[5] The spiro[chromene-2,4'-piperidin]-4(3H)-one core is a quintessential example of such a system. It is a tricyclic structure where a chromenone ring system and a piperidine ring share a single common carbon atom (the spiro center).[1]
This structural rigidity reduces conformational flexibility, which can lead to a significant increase in binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[2] The scaffold incorporates key pharmacophoric features: a hydrogen bond accepting carbonyl and ether oxygen in the chromenone moiety, and a basic nitrogen atom within the piperidine ring that can be readily functionalized.[3] This combination of features has made the spiro[chromene-2,4'-piperidin]-4(3H)-one a valued pharmacophore, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation.[3][6][7][8]
Below is a diagram of the core scaffold with standard IUPAC numbering.
Caption: The core structure of Spiro[chromene-2,4'-piperidin]-4(3H)-one.
Fundamental Physicochemical Properties
Basicity (pKa)
The primary basic center in the molecule is the secondary amine of the piperidine ring. The pKa of this nitrogen is a critical parameter as it determines the molecule's charge state at physiological pH (typically ~7.4).
-
Influencing Factors: The pKa of unsubstituted piperidine is approximately 11.12.[9] However, in the spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold, this value is expected to be lower. The chromenone portion of the molecule is electron-withdrawing due to the conjugated carbonyl group. This inductive effect can pull electron density away from the piperidine nitrogen, reducing its basicity and thus lowering its pKa.
-
Medicinal Chemistry Perspective: The pKa dictates the ratio of ionized to un-ionized forms of the drug. The ionized (protonated) form often exhibits higher aqueous solubility and can form ionic interactions with biological targets. The un-ionized (neutral) form is typically more permeable across biological membranes. A pKa in the range of 7-9 is often desirable for CNS targets, allowing for a balance of solubility and blood-brain barrier permeability.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key factor in membrane permeability and target binding.[10] It is commonly expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized species).
-
Expected Properties: The scaffold contains both lipophilic (the aromatic chromene part) and hydrophilic (the polar carbonyl and the ionizable piperidine) elements. The LogP of piperidine itself is low (0.84), indicating its hydrophilic nature.[11] The chromenone fragment significantly increases the lipophilicity. While an exact value is unavailable, derivatives of this scaffold are often explored for CNS and other applications requiring good membrane permeability, suggesting that their LogP/LogD values fall within a range suitable for drug candidates (typically 1-4).[12]
-
Medicinal Chemistry Perspective: Lipophilicity is a double-edged sword. While necessary for crossing membranes, excessively high LogP values (>5) can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[10] The spirocyclic nature of the scaffold can help modulate lipophilicity in a more controlled way compared to simply adding flat aromatic rings.[2]
Aqueous Solubility
Solubility is a prerequisite for absorption. A compound must dissolve in the gastrointestinal fluid before it can be absorbed into the bloodstream.
-
Influencing Factors: The parent scaffold's solubility is expected to be moderate. The polar functional groups (carbonyl, amine) contribute to water solubility, while the aromatic ring system detracts from it. The basic piperidine nitrogen is key; solubility is expected to be significantly higher at acidic pH where the nitrogen is protonated. To this end, the compound is often supplied as a hydrochloride salt to improve its solubility and handling.[13]
-
Medicinal Chemistry Perspective: Poor solubility is a major hurdle in drug development. For basic compounds like this, salt formation is a standard strategy. Further optimization often involves adding polar functional groups to the scaffold, but this must be balanced against the potential decrease in permeability.
Table 1: Summary of Estimated Physicochemical Properties
| Property | Influencing Factors | Expected Value/Range | Consequence for Drug Development |
| pKa | Piperidine nitrogen basicity, reduced by electron-withdrawing chromenone. | 8.0 - 9.5 (Estimated) | Determines charge at physiological pH; balances solubility and permeability. |
| LogP | Balance between lipophilic chromene and polar piperidinone moieties. | 1.5 - 3.0 (Estimated) | Governs membrane permeability and potential for off-target effects.[12] |
| Solubility | pH-dependent due to the basic nitrogen; improved by salt formation. | Low (free base), Moderate (salt form) | Critical for oral absorption; must be sufficient for formulation.[13] |
General Synthetic Approach
The spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold is typically constructed via a multi-component reaction. A common and effective method involves the condensation of a substituted ortho-hydroxy acetophenone with N-Boc-4-piperidone.[6]
The general workflow is as follows:
-
Condensation: An ortho-hydroxy acetophenone reacts with N-Boc-4-piperidone in the presence of a secondary amine catalyst like pyrrolidine. This forms the crucial spirocyclic intermediate.[6]
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions, commonly using trifluoroacetic acid (TFA), to yield the final spiro[chromene-2,4'-piperidin]-4(3H)-one core.[6]
This versatile synthesis allows for the introduction of various substituents on the chromenone ring by starting with different substituted acetophenones, enabling the exploration of structure-activity relationships (SAR).
Caption: General synthetic workflow for the spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold.
Pharmacological Significance & Applications
The rigid, well-defined structure of the spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold has made it a fertile ground for discovering potent and selective modulators of various biological targets.
-
CNS Disorders: Derivatives have been identified as potent and selective partial agonists of the 5-HT2C receptor, a target for treating obesity, schizophrenia, and other psychiatric disorders.[6] The scaffold effectively mimics the necessary pharmacophore for receptor activation while allowing for modifications to fine-tune selectivity and bias.[6]
-
Metabolic Diseases: The scaffold has been utilized to develop agonists for G-protein-coupled receptor 119 (GPR119), a promising target for type 2 diabetes.[14] Additionally, derivatives have been synthesized as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, with potential for treating obesity and related disorders.[8]
-
Oncology: Numerous studies have reported the synthesis of spiro[chromene-2,4'-piperidin]-4(3H)-one derivatives with significant cytotoxic activity against various human cancer cell lines, including breast, ovarian, and colorectal cancer.[1][3] Some compounds have been shown to induce apoptosis and affect cell cycle progression.[3]
-
Infectious Diseases: The scaffold has been explored for developing agents against Mycobacterium tuberculosis and for antileishmanial activity.[1][7]
Key Experimental Protocols
To ensure scientific integrity, the determination of basic properties must follow robust, validated protocols. Below are step-by-step methodologies for determining pKa and LogP.
Protocol: pKa Determination by Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[15][16][17]
Methodology:
-
Preparation:
-
Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[17]
-
Prepare a ~1 mM solution of the spiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride in deionized water.
-
Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[16]
-
-
Titration:
-
Take a known volume (e.g., 20 mL) of the sample solution and add KCl to maintain ionic strength.
-
Place the solution in a jacketed vessel maintained at 25 °C on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to remove dissolved CO2.[16]
-
If starting with the hydrochloride salt, titrate by adding small, precise aliquots (e.g., 10-50 µL) of the standardized 0.1 M NaOH solution.
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.
-
For higher accuracy, calculate the first or second derivative of the curve; the peak of the first derivative plot corresponds to the equivalence point.
-
Caption: Workflow for experimental pKa determination.
Protocol: LogP Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP.[18] It relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known octanol-water partition coefficient.[19]
Methodology:
-
Preparation:
-
Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD determination).
-
Standards: Prepare solutions of 5-7 reference compounds with well-established LogP values that span the expected range of the analyte.
-
Sample: Prepare a solution of the spiro[chromene-2,4'-piperidin]-4(3H)-one in the mobile phase.
-
-
Chromatography:
-
Equilibrate an RP-HPLC column (e.g., C18) with the initial mobile phase composition.
-
Inject the standard solutions and the sample solution individually.
-
Measure the retention time (t_R) for each compound. The void time (t_0) can be determined by injecting a non-retained compound like uracil.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Take the logarithm of the capacity factor (log k').
-
Create a calibration curve by plotting the known LogP values of the standards (y-axis) against their corresponding log k' values (x-axis).
-
Perform a linear regression on the data points. The equation will be in the form: LogP = a * (log k') + b.
-
Using the measured log k' of the spiro-compound, calculate its LogP using the regression equation.
-
Conclusion and Future Outlook
The spiro[chromene-2,4'-piperidin]-4(3H)-one scaffold represents a highly successful platform in modern medicinal chemistry. Its inherent three-dimensionality, synthetic accessibility, and possession of key pharmacophoric features have enabled the development of numerous potent and selective biological modulators. A thorough understanding of its fundamental properties—basicity, lipophilicity, and solubility—is paramount for any drug discovery program leveraging this core. While this guide provides a framework based on established chemical principles and data from its derivatives, the experimental determination of these properties for the parent scaffold and each new analog remains a critical first step in rational drug design. The continued exploration and functionalization of this privileged scaffold are poised to yield novel therapeutic candidates for a wide range of human diseases.
References
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (n.d.). ResearchGate. [Link]
-
Cheng, Y., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]
-
Duan, J., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 12(21), 4061-4072. [Link]
-
Abdellatif, K. R. A., et al. (2021). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]
-
Banerjee, S., et al. (2023). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). ResearchGate. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
Al-Haqa, M. I., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Scientia Pharmaceutica, 80(3), 549-562. [Link]
-
Koshizuka, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241. [Link]
-
Valente, S., et al. (2014). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Journal of Medicinal Chemistry, 57(14), 6257-6262. [Link]
- U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
-
Farkas, E., & Gáspár, A. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(10), 1329. [Link]
-
Singh, H., et al. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 215, 113263. [Link]
-
El-Fakharany, E. M., et al. (2020). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1145-1159. [Link]
-
Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Ivanova, Y. I., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1084. [Link]
-
de Assis, F. F., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Semantic Scholar. [Link]
-
de la Torre, B. G., & Albericio, F. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 15(1), 23-63. [Link]
-
Shikhaliev, K. S., et al. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 29(14), 3296. [Link]
-
Yildirim, I., & Ghachal, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 3(1), 46-51. [Link]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(1-benzopyran-2,4'-piperidin)-4(3H)-one--hydrogen chloride (1/1). PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Synthesis of spirochromanones. [Link]
-
SpiroChem. (n.d.). Medicinal Chemistry. [Link]
-
Shultz, M. D. (2013). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 4(11), 1094-1099. [Link]
-
Chen, C. Y., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 17(9), 10891-10903. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]
-
MOLBASE. (n.d.). Spiro[chromene-2,4'-piperidin]-4-(3H)-one. [Link]
-
ResearchGate. (n.d.). Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis- and trans-5-substituted N-piperonyl-3-phenylpiperidine derivatives. [Link]
-
FooDB. (2010). Showing Compound Piperidine (FDB012644). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 10. acdlabs.com [acdlabs.com]
- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
